(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one
Description
The compound (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative featuring a 3-methoxybenzylidene substituent at position 2, a hydroxyl group at position 6, and a dipropylamino-methyl moiety at position 5. Its Z-configuration at the benzylidene double bond is critical for maintaining structural stability and biological activity.
Properties
Molecular Formula |
C23H27NO4 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C23H27NO4/c1-4-11-24(12-5-2)15-19-20(25)10-9-18-22(26)21(28-23(18)19)14-16-7-6-8-17(13-16)27-3/h6-10,13-14,25H,4-5,11-12,15H2,1-3H3/b21-14- |
InChI Key |
JQJHXIVTZQTJJO-STZFKDTASA-N |
Isomeric SMILES |
CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)OC)/C2=O)O |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)OC)C2=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one typically involves a multi-step process:
Formation of the Benzofuranone Core: The initial step involves the formation of the benzofuranone core through a cyclization reaction of appropriate precursors.
Introduction of Functional Groups:
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxybenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may yield alcohols.
Scientific Research Applications
(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzofuran-3(2H)-one Derivatives
Key Observations :
- The 3-methoxybenzylidene group is shared with compound 10 , but the target compound uniquely incorporates a dipropylamino-methyl substituent at position 7, absent in simpler analogs.
- Substituents like 4-methoxybenzylidene (in ) or 2-chlorobenzylidene (in ) alter electronic properties and steric bulk, affecting binding interactions in biological systems.
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- The dipropylamino group in the target compound likely increases lipophilicity (logP ~3–4 estimated) compared to compound 10 (logP ~2.5), enhancing cell membrane penetration .
- Brominated analogs (e.g., compound 2i ) exhibit higher molecular weights and lower solubility due to halogenation.
Biological Activity
(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives. Its unique structure, characterized by a benzofuran core, a methoxybenzylidene group, and a dipropylamino substituent, suggests potential pharmacological properties. This article provides an overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one is C25H31NO4, with a molecular weight of 409.5 g/mol. The IUPAC name is (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methoxyphenyl)methylidene)-1-benzofuran-3-one. The compound exhibits several functional groups, including hydroxyl and methoxy groups, enhancing its potential for various chemical interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H31NO4 |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methoxyphenyl)methylidene)-1-benzofuran-3-one |
| InChI Key | KJLHMUSIKGSGBZ-KQWNVCNZSA-N |
The biological activity of (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with various receptors affecting signal transduction pathways.
Antioxidant Activity
Research indicates that compounds with similar structural features often exhibit significant antioxidant properties. The presence of hydroxyl and methoxy groups in (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one enhances its ability to scavenge free radicals.
Anti-inflammatory Effects
In vitro studies have shown that benzofuran derivatives can reduce inflammation markers in cell cultures. This suggests that (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.
Antimicrobial Activity
The compound's structural components are associated with antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one:
- Inhibition of Xanthine Oxidase : Compounds structurally related to benzofurans have been evaluated for their ability to inhibit xanthine oxidase, an enzyme implicated in oxidative stress and inflammation . These findings suggest that (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one may similarly inhibit this enzyme.
- Cytotoxicity Studies : Related benzofuran derivatives have been assessed for cytotoxicity against cancer cell lines. For example, certain analogs showed significant inhibition of cell proliferation in breast cancer models . This raises the possibility that (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one could exhibit similar anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
